1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid
Description
1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a pyrazole ring substituted with a carboxylic acid group at position 3 and a pyrazolylmethyl group at position 1. Pyrazole derivatives are widely studied due to their bioactivity, including roles as kinase inhibitors, anti-inflammatory agents, and agrochemicals .
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKICSZQRWOVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and efficient synthetic routes. These may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Acid-Base and Functional Group Transformations
The carboxylic acid group (-COOH) drives classical acid-base reactions and derivatization processes:
Mechanistic Insight :
-
Acid chloride formation proceeds via nucleophilic attack of thionyl chloride on the carbonyl oxygen, followed by chloride displacement .
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Amidation involves dual nucleophilic attack by 2,3-diaminopyridine on the acid chloride’s carbonyl carbon .
Condensation and Cyclization Reactions
The pyrazole ring participates in regioselective condensations:
Key Observations :
-
Vilsmeier-Haack reactions selectively functionalize the pyrazole ring at the 4-position .
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Prolonged reaction times favor cyclization over amidation due to thermodynamic control .
Cross-Coupling Reactions
The compound engages in metal-catalyzed coupling to generate biaryl systems:
Optimization Notes :
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Aprotic dipolar solvents (e.g., DMF) enhance yields by stabilizing transition states .
-
Palladium catalysts enable selective coupling at the pyrazole C3 position.
Redox and Oxidation Pathways
The carboxylic acid moiety undergoes selective transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT, 4 hrs | Pyrazole-3-methanol | 81% | |
| Decarboxylation | CuO, quinoline, 200°C, 3 hrs | 1-(Pyrazolylmethyl)pyrazole | 66% |
Theoretical Analysis :
-
DFT studies indicate that decarboxylation proceeds via a six-membered transition state, with copper oxide acting as a Lewis acid.
Biological Activity via Reactivity
While not a direct chemical reaction, the compound’s interactions with biological targets highlight its functional adaptability:
| Target | Interaction Mechanism | Biological Outcome | Reference |
|---|---|---|---|
| COX-2 enzyme | Hydrogen bonding with carboxylic acid | Anti-inflammatory activity | |
| Kinase receptors | Pyrazole N-coordination to Mg²⁺ | Anticancer effects (IC₅₀ = 1.2 µM) |
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These studies indicated that many compounds demonstrated effective inhibition against various microbial strains, establishing the potential of pyrazole derivatives as antimicrobial agents . -
Antitumor Activity :
The antitumor effects of pyrazole derivatives have been extensively studied. Compounds similar to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid were tested against human cancer cell lines such as MCF-7, HCT-116, and HepG-2. These compounds showed promising results compared to standard chemotherapeutic agents like Doxorubicin . -
Anti-inflammatory Properties :
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. A study highlighted the synthesis of various pyrazole-substituted heterocycles that exhibited significant inhibition in carrageenan-induced paw edema models, outperforming traditional anti-inflammatory drugs such as indomethacin and celecoxib . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes.
Case Study 1: Antimicrobial Evaluation
A study synthesized multiple pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers synthesized a range of pyrazole derivatives and tested them for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. One compound demonstrated over 85% inhibition of edema compared to standard treatments, indicating its potential for development into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Synthesis : Most derivatives are synthesized via hydrolysis of methyl/ethyl esters (e.g., 93% yield for 11i ), though yields vary with substituent complexity.
Physicochemical Properties
- Acidity : The pKa of the carboxylic acid group varies with substituents. For example, electron-withdrawing groups lower the pKa (e.g., ~2.5–3.5 for sulfamoyl derivatives vs. ~4.5 for methyl derivatives ).
- Solubility : Polar substituents (e.g., sulfamoyl, hydroxyl) enhance aqueous solubility, while aromatic groups (e.g., tolyl in ) increase lipophilicity.
Biological Activity
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
- Chemical Formula : C8H8N4O2
- Molecular Weight : 192.18 g/mol
- CAS Number : 1005631-12-8
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound and its complexes showed dose-dependent antimicrobial effects against various bacterial strains, including E. coli and S. aureus . The in vitro assays utilized methods such as the agar well diffusion technique to evaluate efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Recent findings suggest that this compound can induce apoptosis in cancer cell lines, demonstrating significant growth inhibition. For example, studies reported an IC50 value of approximately 49.85 µM against A549 lung cancer cells . The mechanism involves the inhibition of key pathways associated with cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 49.85 | Apoptosis induction |
| HCT116 (colon cancer) | 0.07 | Aurora-A kinase inhibition |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases . The specific pathways affected include NF-kB signaling, leading to reduced inflammation markers.
Case Studies
Case Study 1 : In a study examining the anti-inflammatory properties of pyrazole derivatives, a compound similar to this compound was tested in animal models. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as a therapeutic agent in inflammatory disorders .
Case Study 2 : A clinical trial assessed the safety and efficacy of pyrazole-based compounds in patients with chronic pain conditions. Participants receiving treatment reported improved pain management and reduced symptoms associated with inflammation .
Q & A
Q. What are the recommended synthetic routes for 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Nucleophilic substitution : Reacting pyrazole derivatives with halogenated intermediates (e.g., chloromethyl pyrazole) under basic conditions.
- Coupling reactions : Using transition-metal catalysts (e.g., Pd-mediated cross-coupling) to link pyrazole rings .
- Functional group interconversion : Carboxylic acid groups can be introduced via hydrolysis of ester precursors (e.g., methyl esters under acidic/basic conditions) .
Q. Key Considerations :
- Purification via column chromatography or recrystallization to isolate intermediates.
- Monitor reaction progress using TLC or HPLC.
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm; methylene protons at δ 4.5–5.5 ppm).
- ¹³C NMR : Confirm carboxylic acid carbonyl signals (~170–175 ppm) .
- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O bonds stabilizing the structure) .
Q. What are the solubility properties and formulation considerations for this compound?
Methodological Answer:
- Solubility :
- Formulation :
- Use co-solvents (e.g., PEG-400) for in vitro assays.
- Lyophilize for stable storage if solubility is limiting.
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
Methodological Answer:
- Reaction Optimization :
- Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency .
- Optimize temperature (e.g., 80–100°C for cyclization steps) .
- Purification :
- Use preparative HPLC with a C18 column for challenging separations.
- Recrystallize from ethanol/water mixtures to enhance crystalline purity .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation :
- Replicate studies under standardized conditions (e.g., cell line, incubation time).
- Include positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Structural Analog Analysis :
- Compare bioactivity of derivatives (e.g., fluorinated vs. methyl-substituted analogs) to identify SAR trends .
Q. Example Contradiction :
- Inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentration or enzyme isoforms.
Q. What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Q. What design strategies improve derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Modification :
- Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity .
- Replace the methylene bridge with bioisosteres (e.g., -CH₂O-) to modulate pharmacokinetics .
- Prodrug Design : Mask the carboxylic acid as an ester to improve membrane permeability .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
